Steppogenin

Description

Steppogenin has been reported in Euphorbia stepposa, Morus alba, and other organisms with data available.

isolated from Cudrania tricuspidata

Structure

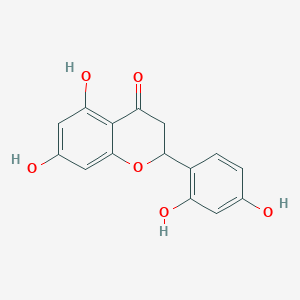

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQLKNOKUHRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56486-94-3 | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 257 °C | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Steppogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steppogenin, a flavanone with the chemical structure of 5,7,2',4'-tetrahydroxyflavanone, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant tissues, methodologies for its extraction and isolation, and its mechanisms of action on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Moraceae family, particularly within the genera Morus (mulberry) and Cudrania.

Morus Species

Various parts of the mulberry plant have been identified as sources of this compound. The highest concentrations are typically found in the root bark (Mori Cortex), with smaller amounts present in the twigs and stems .[1] Specific species known to contain this compound include:

-

Morus alba L. (White Mulberry): The root bark of Morus alba is a well-documented and significant source of this compound.[1]

-

Morus lhou (Koidz.) Koidz.: The roots of this species also contain this compound.

-

Morus nigra L. (Black Mulberry): this compound-7-O-β-D-glucoside, a derivative of this compound, has been isolated from the roots of Morus nigra.

Cudrania tricuspidata (Carr.) Bureau ex Lavallée

Commonly known as the Cudrang or Silkworm Thorn, Cudrania tricuspidata is another primary natural source of this compound. The compound has been isolated from various parts of this plant, including the roots , twigs , and stems .[2][3]

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical location and growing conditions. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common and reliable method for the quantification of this compound in plant extracts.

Table 1: Quantitative Data for this compound and Related Flavonoids in Cudrania tricuspidata

| Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Roots | Naringenin | 1.94 | [2] |

| Roots | Taxifolin | 0.63 | [2] |

| Stems | Naringenin | 0.90 | [2] |

| Stems | Taxifolin | 0.62 | [2] |

Experimental Protocols

Extraction of this compound

A generalized protocol for the extraction of this compound from plant material is outlined below. This protocol can be adapted and optimized for specific plant tissues.

Caption: A typical workflow for the isolation and purification of this compound.

Methodology:

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient solvent system, commonly a mixture of a non-polar solvent and a polar solvent (e.g., chloroform-methanol or hexane-ethyl acetate), with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound may be combined and subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC, to achieve high purity.

Quantification by HPLC-DAD

Instrumentation and Conditions for Morus alba Stem Extract Analysis:

-

HPLC System: Waters Alliance HPLC-DAD system

-

Column: Agilent Eclipse XD8-C18 (4.6 × 150 mm, 5 μm)

-

Mobile Phase: A gradient of 0.1% formic acid in methanol (A) and 0.1% formic acid in water (B).

-

0–40 min, 35–100% A

-

40–45 min, 100% A

-

45–52 min, 100–35% A

-

52–60 min, 35% A

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelengths: 210, 254, and 280 nm

-

Injection Volume: 10 μL

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as angiogenesis, inflammation, and neuroinflammation.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound has been shown to inhibit the transcriptional activity of HIF-1α. [1] Proposed Mechanism of this compound on HIF-1α Signaling

Caption: this compound inhibits the nuclear translocation of HIF-1α, thereby preventing the transcription of pro-angiogenic genes like VEGF.

Modulation of NF-κB and MAPK Signaling Pathways

This compound has demonstrated significant anti-neuroinflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators.

Mechanism of this compound on NF-κB and MAPK Pathways in Microglia

References

- 1. This compound suppresses tumor growth and sprouting angiogenesis through inhibition of HIF-1α in tumors and DLL4 activity in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. c-Jun N-terminal kinase and p38 mitogen-activated protein kinase pathways link capacitation with apoptosis and seminal plasma proteins protect sperm by interfering with both routes† - PubMed [pubmed.ncbi.nlm.nih.gov]

Steppogenin from Morus alba: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steppogenin, a flavanone, has been identified as a promising bioactive compound isolated from various parts of the white mulberry tree (Morus alba L.), a plant with a long history in traditional medicine, particularly in Asian countries.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from Morus alba, with a focus on detailed experimental protocols and its mechanisms of action. The document summarizes key quantitative data and visualizes complex biological pathways to facilitate further research and drug development efforts. This compound has garnered significant interest for its potential therapeutic applications, including its anti-angiogenic, anti-inflammatory, and anti-melanogenic properties.[3][4][5]

Data Presentation

The following tables summarize the quantitative data related to the analysis and biological activity of this compound and associated compounds from Morus alba.

Table 1: HPLC-DAD Method Validation for this compound Quantification [1][2][6]

| Parameter | Value |

| Linearity (R²) | |

| > 0.9957 | |

| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL |

| Limit of Quantification (LOQ) | 0.020 - 0.061 µg/mL |

| Intra-day Precision (RSD) | < 2.27% |

| Inter-day Precision (RSD) | < 1.65% |

| Intra-day Accuracy | 97.51% - 106.39% |

| Inter-day Accuracy | 97.32% - 105.54% |

Table 2: Contents of this compound and Other Flavonoids in Morus alba Stems [6]

| Compound | Content (mg/g of extract) |

| This compound | Not explicitly quantified in this study, but present |

| Compound 1 | Value not provided |

| Compound 2 | Value not provided |

| Compound 3 | Value not provided |

| Compound 4 | Value not provided |

Table 3: Cardioprotective Activity of Compounds from Morus alba Root Bark [7]

| Compound | EC₅₀ (µM) |

| Moracin P-3'-O-β-D-glucopyranoside | 9.5 ± 2.6 |

| Moracin O | 4.5 ± 1.3 |

| Moracin P | 8.8 ± 2.4 |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Morus alba.

Extraction and Fractionation

This protocol is adapted from methodologies used for the extraction of bioactive compounds from Morus alba twigs and root bark.[8][9][10][11]

1.1. Plant Material Preparation:

-

Air-dry the root bark or stems of Morus alba.

-

Grind the dried plant material into a coarse powder.

1.2. Extraction:

-

Extract the powdered plant material with 80% aqueous methanol or 95% aqueous ethanol at room temperature or under reflux. A common ratio is 1:10 (w/v) of plant material to solvent.[8][9][12]

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

1.3. Solvent Partitioning (Fractionation):

-

Suspend the crude extract in distilled water.

-

Successively partition the aqueous suspension with solvents of increasing polarity:

-

n-hexane

-

Methylene chloride (or chloroform)

-

Ethyl acetate

-

n-butanol

-

-

The ethyl acetate fraction is reported to contain the highest amount of this compound.[1][6] Concentrate the ethyl acetate fraction for further purification.

Isolation and Purification by Column Chromatography

This protocol outlines the chromatographic steps for the purification of this compound from the ethyl acetate fraction.[1][8]

2.1. Silica Gel Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 10:1 v/v).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

2.2. Reversed-Phase (RP-18) Column Chromatography:

-

Pool the fractions containing this compound and subject them to further purification on a reversed-phase C18 (RP-18) column.

-

Elute the column with a methanol-water gradient system (e.g., 1.5:1 v/v).[1]

-

Collect and concentrate the fractions containing pure this compound. The purity of the isolated compound can be confirmed by HPLC and spectroscopic methods (NMR, MS).

Quantification by HPLC-DAD

This validated method allows for the precise quantification of this compound in Morus alba extracts.[1][6]

3.1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a diode array detector (DAD), binary pump, and autosampler.

-

Column: Agilent Eclipse XD8-C18 column (4.6 × 150 mm, 5 μm).[6]

-

Mobile Phase: A gradient of 0.1% formic acid in methanol (Solvent A) and 0.1% formic acid in water (Solvent B).

-

Gradient Elution:

-

0–40 min: 35–100% A

-

40–45 min: 100% A

-

45–52 min: 100–35% A

-

52–60 min: 35% A[6]

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Optimized for the UV absorbance of this compound.

-

Injection Volume: 10 μL.

3.2. Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound in HPLC-grade methanol. Create a series of dilutions to construct a calibration curve (e.g., 5, 10, 50, 100, and 200 μg/mL).[1]

-

Sample Solution: Dissolve the dried Morus alba extract in HPLC-grade methanol to a known concentration (e.g., 20 mg/mL).[1] Filter the solution through a 0.20 μm syringe filter before injection.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound.

Caption: Workflow for the Isolation and Quantification of this compound.

References

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses tumor growth and sprouting angiogenesis through inhibition of HIF-1α in tumors and DLL4 activity in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e-nps.or.kr [e-nps.or.kr]

- 7. Phenolic constituents from the root bark of Morus alba L. and their cardioprotective activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

Steppogenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Steppogenin, a naturally occurring flavanone, has garnered significant scientific interest for its potent biological activities, particularly in the realms of angiogenesis and oncology. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its multifaceted biological effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, a member of the flavonoid family, is chemically classified as a flavanone. Its systematic IUPAC name is 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one. The compound is characterized by a C6-C3-C6 skeleton, typical of flavonoids, with specific hydroxylation patterns that contribute to its biological activity.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 56486-94-3 |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.26 g/mol |

| SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O[1] |

| InChI | InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1[1] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 255 - 257 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Appearance | Powder | [3][4] |

Biological Activity and Pharmacokinetics

This compound exhibits a range of biological activities, with its anti-angiogenic and anti-tumor properties being the most extensively studied. It is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like ligand 4 (DLL4).[5][6][7]

Quantitative Biological Data

| Target/Activity | IC₅₀/Measurement | Cell Line/Model | Reference |

| HIF-1α | 0.56 µM | Not specified | [5][6] |

| DLL4 | 8.46 µM | Not specified | [5][6] |

| Mushroom Tyrosinase | < 50 µM | In vitro | [1][3] |

Pharmacokinetic Profile

A study in mice revealed the following pharmacokinetic parameters for this compound administered via different routes:

| Administration Route | Bioavailability (%) |

| Intravenous (IV) | 100 |

| Subcutaneous (SC) | 84.7 - 96.0 |

| Intraperitoneal (IP) | 54.0 - 54.6 |

| Oral (PO) | 5.73 - 10.0 |

The low oral bioavailability is suggested to be due to P-glycoprotein (P-gp) efflux and first-pass metabolism.

Signaling Pathways Modulated by this compound

This compound's biological effects are primarily mediated through the inhibition of the HIF-1α and DLL4/Notch signaling pathways, both of which are critical for angiogenesis.

HIF-1α Signaling Pathway

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound inhibits the transcriptional activity of HIF-1α, thereby downregulating these pro-angiogenic factors.

References

- 1. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]

- 2. Delta-like ligand 4 (Dll4) is induced by VEGF as a negative regulator of angiogenic sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

Steppogenin: A Dual Inhibitor of HIF-1α and DLL4 for Angiogenesis Research

For Immediate Release

This technical guide provides an in-depth overview of Steppogenin, a naturally occurring flavanone, for researchers, scientists, and drug development professionals. This document details its physicochemical properties, mechanism of action as a dual inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like Ligand 4 (DLL4), and comprehensive experimental protocols for its study.

Core Compound Data

This compound has been identified as a potent small molecule with significant implications for research in angiogenesis-dependent diseases, such as solid tumors.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 56486-94-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₂O₆ | [2][3][4] |

| Molecular Weight | 288.25 g/mol | [1][3][4][5] |

| Synonyms | Norartocarpanone, 2',4',5,7-Tetrahydroxyflavanone | [2] |

| Source | Isolated from the stems of Cudrania tricuspidata or the root bark of Morus alba L. | [6] |

Mechanism of Action: Dual Inhibition of HIF-1α and DLL4 Signaling

This compound exerts its anti-angiogenic effects by targeting two critical points in the hypoxia-induced signaling cascade. Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α then promotes the expression of various pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF).[1] VEGF, in turn, stimulates endothelial cells to express DLL4, a ligand for the Notch signaling pathway. The subsequent DLL4-Notch signaling is crucial for the proper patterning of new blood vessels.[1][2]

This compound has been shown to potently inhibit both the transcriptional activity of HIF-1α and the expression of DLL4.[1][5] This dual-action mechanism makes it a valuable tool for investigating the interplay between these two pathways in angiogenesis.

Signaling Pathway Diagram

Caption: this compound's dual inhibitory action on the HIF-1α and DLL4 signaling pathway.

Quantitative Biological Activity

This compound's inhibitory effects have been quantified in various cellular assays.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (HIF-1α) | HEK293T | 0.56 µM | [1][5] |

| IC₅₀ (DLL4) | - | 8.46 µM | [1][5] |

Dose-Dependent Effects on Gene and Protein Expression

| Target | Treatment Conditions | Effect | Reference |

| HIF-1α Target Genes mRNA (VEGF, GLUT1, CXCR4, CA9) | 0-3 µM, 6 h, hypoxic | Dose-dependent suppression | [1] |

| HIF-1α Protein | 0-3 µM, 16 h, hypoxic | Dose-dependent suppression | [1] |

| VEGF, CXCR4, CA9 Proteins | 0-3 µM, 16 h, hypoxic | Inhibition | [1] |

| VEGF-induced DLL4 Protein | 0-10 µM, 24 h | Dose-dependent suppression | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's activities.

HIF-1α and DLL4 Dual-Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of HIF-1α and the promoter activity of DLL4.

Workflow Diagram:

Caption: Workflow for the dual-luciferase reporter assay.

Methodology:

-

Cell Culture: Seed cells (e.g., HEK293T for HIF-1α, or endothelial cells like HUVECs for DLL4) in 24-well plates.

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing either a Hypoxia Response Element (HRE) for HIF-1α or the DLL4 promoter, and a Renilla luciferase plasmid as an internal control.

-

Treatment: After transfection, treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells under hypoxic conditions (e.g., 1% O₂) for 24 hours to induce HIF-1α.

-

Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

-

Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis

This protocol is for detecting the protein levels of HIF-1α and its downstream targets.

Methodology:

-

Sample Preparation: Treat cells with this compound under hypoxic conditions for a specified time (e.g., 16 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, CXCR4, CA9, or β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

This method is used to measure the mRNA expression levels of HIF-1α target genes.

Methodology:

-

RNA Extraction: Treat cells with this compound under hypoxia for a specified time (e.g., 6 hours). Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for VEGF, GLUT1, CXCR4, CA9, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate.

-

Treatment: Treat the cells with this compound and/or VEGF.

-

Incubation: Incubate the plate for 4-24 hours to allow for tube formation.

-

Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as total tube length, number of junctions, and number of branches.

References

- 1. This compound suppresses tumor growth and sprouting angiogenesis through inhibition of HIF-1α in tumors and DLL4 activity in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. addgene.org [addgene.org]

- 5. Endothelial cells signaling and patterning under hypoxia: a mechanistic integrative computational model including the Notch-Dll4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for Steppogenin in a Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steppogenin, a natural flavanone isolated from plants such as Morus alba L., has emerged as a promising anti-angiogenic agent.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[3] this compound exerts its effects by inhibiting key signaling pathways involved in angiogenesis, primarily by suppressing Hypoxia-Inducible Factor-1α (HIF-1α) and the Delta-like ligand 4 (DLL4)-Notch1 signaling pathway in endothelial cells.[1][2] The tube formation assay is a widely used in vitro method to assess the potential of compounds to modulate angiogenesis.[4][5][6] This document provides a detailed protocol for utilizing this compound in a tube formation assay to evaluate its anti-angiogenic properties.

Mechanism of Action

This compound inhibits angiogenesis through a dual mechanism. Under hypoxic conditions, often found in solid tumors, it suppresses the protein levels of HIF-1α, a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1] Furthermore, this compound inhibits the VEGF-induced expression of DLL4 in endothelial cells.[1] DLL4 is a ligand for the Notch1 receptor, and the DLL4/Notch1 signaling pathway is crucial for regulating the sprouting of endothelial cells during angiogenesis.[2] By inhibiting both HIF-1α and DLL4/Notch1 signaling, this compound can effectively suppress endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][2]

Signaling Pathway of this compound's Anti-Angiogenic Effect

References

- 1. This compound suppresses tumor growth and sprouting angiogenesis through inhibition of HIF-1α in tumors and DLL4 activity in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

Steppogenin: A Versatile Tool for Interrogating DLL4/Notch Signaling in Angiogenesis Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of angiogenesis, cancer biology, and cardiovascular research.

Introduction

Steppogenin, a flavanone isolated from Morus alba L., has emerged as a valuable pharmacological tool for the investigation of the Delta-like ligand 4 (DLL4)/Notch signaling pathway. This pathway is a critical regulator of angiogenesis, the process of new blood vessel formation from pre-existing vasculature. Dysregulation of DLL4/Notch signaling is implicated in numerous pathologies, including tumor growth and metastasis, and retinopathies. This compound offers a dual inhibitory action on both DLL4 and its receptor, Notch1, providing a potent means to dissect the roles of these key signaling molecules in endothelial cell biology.[1] Furthermore, evidence suggests that this compound also suppresses Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular response to low oxygen, adding another layer to its anti-angiogenic profile.[2] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key angiogenesis assays.

Mechanism of Action

The DLL4/Notch signaling pathway is a juxtacrine signaling system that governs cell fate decisions in a variety of tissues. In the context of angiogenesis, DLL4 is predominantly expressed in the "tip cells" of a growing vascular sprout. By binding to Notch receptors on adjacent "stalk cells," DLL4 initiates a signaling cascade that suppresses the tip cell phenotype in these neighboring cells, leading to a controlled and organized branching of the vasculature.

This compound exerts its anti-angiogenic effects by directly inhibiting the activity of both DLL4 and Notch1.[1] This dual inhibition disrupts the critical communication between tip and stalk cells, leading to a dysregulated and non-productive angiogenic response. By blocking this pathway, this compound has been shown to inhibit key processes in angiogenesis, including endothelial cell (EC) migration, proliferation, and sprouting.[1][2]

Below is a diagram illustrating the DLL4/Notch signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound on key components and processes of the DLL4/Notch signaling pathway. While dose-dependent effects have been consistently reported, specific IC50 values for functional assays are not yet widely available in the literature.

| Target/Process | Assay | Concentration | Result | Reference |

| DLL4 Activity | Luciferase Reporter Assay | 10 µM | 88% Inhibition | [1] |

| Notch1 Activity | Luciferase Reporter Assay | 10 µM | 55% Inhibition | [1] |

| EC Migration | Scratch Wound Assay | Dose-dependent | Inhibition of cell migration | [1][2] |

| EC Proliferation | Cell Viability Assay | Dose-dependent | Suppression of cell proliferation | [1][2] |

| EC Sprouting | Spheroid Sprouting Assay | Dose-dependent | Inhibition of sprout formation | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on DLL4/Notch signaling and angiogenesis. These are generalized methods that can be adapted for use with this compound.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay is used to assess the effect of this compound on the directional migration of endothelial cells in a two-dimensional space.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells

-

Complete endothelial cell growth medium

-

Multi-well plates (e.g., 24-well)

-

Sterile pipette tips (e.g., p200)

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

Inverted microscope with a camera

Protocol:

-

Seed HUVECs in a 24-well plate and culture until they form a confluent monolayer.

-

Using a sterile p200 pipette tip, create a straight scratch across the center of each well.

-

Gently wash the wells twice with PBS to remove any detached cells.

-

Replace the PBS with fresh media containing the desired concentrations of this compound. Ensure a vehicle control is included.

-

Immediately acquire images of the scratches at multiple defined locations per well (Time 0).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

-

After incubation, acquire images of the same locations as in step 5.

-

Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the vehicle control.

Endothelial Cell Spheroid Sprouting Assay

This 3D in vitro assay mimics the initial stages of angiogenesis, where endothelial cells sprout from a central aggregate into a surrounding matrix.

Materials:

-

HUVECs or other endothelial cells

-

Complete endothelial cell growth medium

-

Methocel solution

-

Fibrinogen solution

-

Thrombin

-

96-well plate

-

This compound stock solution

-

Vehicle control

-

Inverted microscope with a camera

Protocol:

-

Prepare HUVEC spheroids by the hanging drop method. Mix a suspension of HUVECs with an equal volume of 2.4% Methocel in complete medium.

-

Pipette 20 µL drops of this suspension onto the lid of a petri dish and invert the lid over a dish containing PBS to maintain humidity.

-

Incubate for 24 hours to allow spheroid formation.

-

Carefully harvest the spheroids and resuspend them in a solution of fibrinogen.

-

Add thrombin to the spheroid-fibrinogen suspension and quickly dispense into a 96-well plate. The fibrinogen will polymerize, embedding the spheroids in a fibrin gel.

-

After the gel has set, add complete medium containing various concentrations of this compound or vehicle control to each well.

-

Incubate for 24-48 hours to allow for sprout formation.

-

Image the spheroids using an inverted microscope.

-

Quantify the number and total length of sprouts per spheroid using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the compound of interest.

Materials:

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factors (e.g., VEGF, bFGF)

-

This compound

-

Vehicle control

-

Immunocompromised mice (e.g., nude mice)

-

Syringes and needles

-

Drabkin's reagent for hemoglobin quantification

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

-

Thaw growth factor-reduced Matrigel on ice.

-

On ice, mix the Matrigel with a pro-angiogenic cocktail (e.g., VEGF and bFGF) and the desired concentration of this compound or vehicle control.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of anesthetized mice. The Matrigel will solidify at body temperature, forming a plug.

-

After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

For quantification of vascularization, the plugs can be processed in two ways:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker such as anti-CD31 to visualize blood vessels.

-

-

Quantify the microvessel density in the stained sections using microscopy and image analysis software.

Conclusion

This compound represents a potent and specific tool for researchers studying the intricate role of DLL4/Notch signaling in angiogenesis. Its dual inhibitory action on both the ligand and the receptor provides a powerful means to modulate this pathway in a variety of in vitro and in vivo models. The protocols and data presented here offer a foundation for incorporating this compound into experimental designs aimed at elucidating the mechanisms of angiogenesis and developing novel anti-angiogenic therapies. Further dose-response studies will be beneficial to determine the precise IC50 values of this compound in various functional assays, which will further enhance its utility as a research tool.

References

Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin

Audience: Researchers, scientists, and drug development professionals.

Introduction Tyrosinase (EC 1.14.18.1) is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin and other polyphenolic compounds.[1][2] It catalyzes the initial steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3][6] Consequently, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for developing skin-whitening agents.[7][8] Steppogenin, a natural flavanone isolated from plants like Morus alba L., has been identified as a potent tyrosinase inhibitor, making it a promising candidate for further investigation.[1] This document provides a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of this compound using a spectrophotometric method.

Principle of the Assay The in vitro tyrosinase inhibition assay is based on the enzymatic conversion of a substrate, L-DOPA, into dopachrome by mushroom tyrosinase. The formation of the colored product, dopachrome, can be monitored by measuring the increase in absorbance at a specific wavelength (typically 475-492 nm).[9][10][11] When an inhibitor like this compound is present, it interferes with the enzyme's catalytic activity, leading to a reduced rate of dopachrome formation. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined to quantify its potency.[7][12]

Quantitative Data Summary

The inhibitory potential of this compound against mushroom tyrosinase is quantified by its IC50 value. For comparative purposes, the IC50 value of Kojic Acid, a standard tyrosinase inhibitor, is also provided.

| Compound | Source | Tyrosinase Type | IC50 Value (µM) | Reference |

| This compound | Morus alba L. | Mushroom | 0.98 ± 0.01 | [1] |

| Kojic Acid | Standard | Mushroom | 18.25 - 22.25 | [7] |

Note: IC50 values can vary depending on assay conditions such as substrate concentration, enzyme source, and incubation time.[1][8][13]

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of the test compound.

Materials and Equipment

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic Acid (Positive Control)

-

Potassium Phosphate Buffer (50 mM, pH 6.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-492 nm

-

Multichannel pipette

-

Incubator set to 37°C

Preparation of Reagents

-

50 mM Potassium Phosphate Buffer (pH 6.5): Prepare using Potassium Phosphate Monobasic and adjust the pH to 6.5 at 25°C with 1 M KOH.[14]

-

Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a concentration of 1000 units/mL. Prepare this solution fresh immediately before use and keep it on ice.[9][15]

-

L-DOPA Stock Solution (1 mM): Dissolve L-DOPA in the phosphate buffer. This solution may need to be warmed slightly to fully dissolve. Prepare fresh for each experiment.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. From this stock, prepare a series of dilutions in DMSO to test a range of final concentrations (e.g., 0.1 µM to 10 µM).

-

Kojic Acid Stock Solution (e.g., 10 mM): Dissolve Kojic Acid in DMSO to serve as a positive control. Prepare a series of dilutions similar to this compound.

Assay Procedure

-

Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 170 µL Phosphate Buffer + 20 µL DMSO

-

Control (No Inhibitor): 150 µL Phosphate Buffer + 20 µL Mushroom Tyrosinase + 20 µL DMSO

-

Test Sample (this compound): 150 µL Phosphate Buffer + 20 µL Mushroom Tyrosinase + 20 µL this compound solution (at various concentrations)

-

Positive Control (Kojic Acid): 150 µL Phosphate Buffer + 20 µL Mushroom Tyrosinase + 20 µL Kojic Acid solution (at various concentrations)

-

-

Pre-incubation: Mix the contents of each well gently and pre-incubate the plate at 37°C for 10 minutes.[9][15]

-

Reaction Initiation: Add 20 µL of 1 mM L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well should be 210 µL.

-

Absorbance Measurement: Immediately measure the absorbance of the plate at 492 nm using a microplate reader.[9][15] Take readings every minute for 20-30 minutes to monitor the kinetic progress of the reaction. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the final absorbance.[9]

Data Analysis

-

Calculate the Rate of Reaction: For a kinetic assay, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percentage Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound and Kojic Acid:

% Inhibition = [(V_control - V_sample) / V_control] x 100

Where:

-

V_control is the rate of reaction of the control well (enzyme + substrate + DMSO).

-

V_sample is the rate of reaction in the presence of the test compound.

-

-

Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined using non-linear regression analysis.[12]

Visualizations

Mechanism of Tyrosinase Action and Inhibition

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. biofor.co.il [biofor.co.il]

- 6. researchgate.net [researchgate.net]

- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 13. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application of Steppogenin in Enzymatic Browning Research: A Review of Available Evidence

Initial investigations into the scientific literature and available research databases have not yielded any specific studies on the application of steppogenin for the study of enzymatic browning in food science. While this compound, a compound isolated from the root bark of Morus alba L., has been investigated for its potential in other biological contexts, such as its role in inhibiting tumor growth and angiogenesis, its efficacy as a polyphenol oxidase (PPO) inhibitor or its application in preventing browning in food products has not been documented.

Therefore, the following application notes and protocols are provided as a representative guide for researchers and scientists interested in the general methodology of studying natural compounds as potential inhibitors of enzymatic browning. This document will outline the principles and experimental procedures using a hypothetical natural compound as an example to fulfill the user's request for detailed protocols, data presentation, and pathway diagrams relevant to this field of study.

Application Notes: Studying Natural Inhibitors of Enzymatic Browning

Enzymatic browning is a significant concern in the food industry, leading to undesirable changes in the color, flavor, and nutritional quality of fruits, vegetables, and beverages.[1][2] This process is primarily initiated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[1][3] The use of natural inhibitors to control enzymatic browning is a growing area of research, driven by consumer demand for clean-label food products.[1]

Natural compounds can inhibit enzymatic browning through various mechanisms, including:

-

Reducing Agents: These compounds, such as ascorbic acid, can reduce the enzymatically formed quinones back to their original phenolic forms before they can polymerize.[1]

-

Chelating Agents: These molecules bind to the copper ions in the active site of the PPO enzyme, rendering it inactive.[1]

-

Acidulants: By lowering the pH of the food matrix, these agents can create an environment that is suboptimal for PPO activity.[1]

-

Competitive and Non-competitive Inhibitors: Some compounds can bind directly to the enzyme, either at the active site (competitive) or at another site that alters the enzyme's conformation (non-competitive), thereby preventing the substrate from binding.

The following protocols provide a framework for the systematic evaluation of a novel natural compound, referred to here as "Compound X," for its potential as an enzymatic browning inhibitor.

Experimental Protocols

Preparation of "Compound X" Stock Solution

Objective: To prepare a standardized solution of the test compound for use in subsequent assays.

Materials:

-

"Compound X" (pure extract or isolated compound)

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Distilled water

-

Vortex mixer

-

Analytical balance

Protocol:

-

Accurately weigh a precise amount of "Compound X" using an analytical balance.

-

Dissolve the weighed compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to ensure complete dissolution.

-

Gradually add distilled water to the dissolved compound while vortexing to achieve the desired final concentration for the stock solution (e.g., 10 mg/mL).

-

Store the stock solution in a dark, airtight container at 4°C for short-term storage or -20°C for long-term storage to prevent degradation.

Extraction of Polyphenol Oxidase (PPO)

Objective: To obtain a crude extract of PPO from a suitable plant source for in vitro inhibition studies.

Materials:

-

Fresh plant material (e.g., apples, potatoes, mushrooms)

-

Phosphate buffer (0.1 M, pH 6.8) containing polyvinylpyrrolidone (PVP) to bind phenolic compounds

-

Blender or homogenizer

-

Cheesecloth or muslin cloth

-

Centrifuge

-

Ice bath

Protocol:

-

Wash and peel the plant material and cut it into small pieces. Keep all materials and solutions on ice to minimize enzyme degradation.

-

Homogenize the plant tissue with cold phosphate buffer (in a ratio of 1:2 w/v) for 2-3 minutes.

-

Filter the homogenate through several layers of cheesecloth or muslin cloth to remove solid debris.

-

Centrifuge the filtrate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude PPO extract. Store the extract on ice and use it immediately for activity assays.

PPO Activity and Inhibition Assay

Objective: To determine the enzymatic activity of PPO and the inhibitory effect of "Compound X".

Materials:

-

Crude PPO extract

-

Phosphate buffer (0.1 M, pH 6.8)

-

Substrate solution (e.g., 0.1 M catechol or L-DOPA in phosphate buffer)

-

"Compound X" stock solution

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer and the substrate solution.

-

To test for inhibition, add varying concentrations of "Compound X" to the reaction mixture. For the control, add an equal volume of the solvent used to dissolve "Compound X".

-

Initiate the enzymatic reaction by adding a small, fixed volume of the crude PPO extract to the cuvette.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm for the formation of quinones from catechol) over a set period (e.g., 3-5 minutes) using a spectrophotometer.

-

Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot.

-

The percentage of PPO inhibition can be calculated using the following formula: % Inhibition = [ (Activity_control - Activity_sample) / Activity_control ] * 100

Determination of IC50 Value

Objective: To determine the concentration of "Compound X" required to inhibit 50% of the PPO activity.

Protocol:

-

Perform the PPO inhibition assay with a range of concentrations of "Compound X".

-

Plot a graph of the percentage of PPO inhibition versus the concentration of "Compound X".

-

The IC50 value is the concentration of "Compound X" that corresponds to 50% inhibition on the graph.

Evaluation of Anti-Browning Effect on Fresh-Cut Produce

Objective: To assess the practical effectiveness of "Compound X" in preventing browning on the surface of fresh-cut fruits or vegetables.

Materials:

-

Fresh fruits or vegetables (e.g., apples, potatoes)

-

Solutions of "Compound X" at different concentrations

-

Ascorbic acid solution (as a positive control)

-

Distilled water (as a negative control)

-

Colorimeter

Protocol:

-

Wash and slice the fresh produce into uniform pieces.

-

Immerse the slices in the different treatment solutions ("Compound X", ascorbic acid, distilled water) for a set period (e.g., 2-5 minutes).

-

Remove the slices from the solutions and allow them to air-dry on a clean surface.

-

Store the treated slices at room temperature or under refrigeration and monitor for browning over time.

-

Quantify the color change of the slices at different time intervals using a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. The Browning Index (BI) can be calculated from these values.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibition of Polyphenol Oxidase (PPO) Activity by "Compound X"

| "Compound X" Concentration (µg/mL) | PPO Activity (ΔAbs/min) | % Inhibition |

| 0 (Control) | 0.150 | 0 |

| 10 | 0.125 | 16.7 |

| 25 | 0.098 | 34.7 |

| 50 | 0.076 | 49.3 |

| 100 | 0.045 | 70.0 |

| 200 | 0.021 | 86.0 |

Table 2: IC50 Value of "Compound X" for PPO Inhibition

| Compound | IC50 (µg/mL) |

| "Compound X" | 50.7 |

| Ascorbic Acid (Positive Control) | 15.2 |

Table 3: Effect of "Compound X" on the Color of Fresh-Cut Apple Slices After 24 Hours

| Treatment | L* value (Lightness) | a* value (Redness) | Browning Index (BI) |

| Distilled Water (Control) | 65.2 | 12.5 | 45.8 |

| Ascorbic Acid (0.5%) | 82.1 | 1.8 | 15.3 |

| "Compound X" (100 µg/mL) | 78.5 | 3.2 | 20.1 |

| "Compound X" (200 µg/mL) | 80.3 | 2.5 | 17.6 |

Mandatory Visualizations

Caption: Mechanism of enzymatic browning and inhibition by Compound X.

Caption: Workflow for evaluating a natural enzymatic browning inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Working with Steppogenin in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and using Steppogenin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh out a precise amount of this compound powder and dissolve it in a minimal amount of high-purity, sterile DMSO. For example, you can aim for a stock solution concentration of 10-20 mM. Ensure the powder is completely dissolved by gentle vortexing or pipetting. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cells to DMSO can vary significantly between cell lines.[2] For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[1][3] Many researchers aim for a final concentration of 0.1% or less, especially for sensitive or primary cell lines.[2][4] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the this compound treatment) to assess the effect of the solvent on your specific cell line.

Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

-

Pre-warm the media: Adding the DMSO stock solution to pre-warmed (37°C) cell culture medium can sometimes help.

-

Increase the volume of media: Try adding the stock solution to a larger volume of media while gently vortexing to ensure rapid and even dispersion.

-

Lower the working concentration: It's possible that the desired final concentration of this compound is above its solubility limit in the culture medium. Try using a lower final concentration.

-

Use a different solvent: If DMSO is problematic, you could test the solubility in ethanol, though similar issues with precipitation in aqueous media may arise.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. It is best to prepare small-volume aliquots to minimize the number of freeze-thaw cycles, which can degrade the compound over time.

Experimental Protocol: Dissolving this compound for Cell Culture

This protocol provides a general guideline for preparing a this compound stock solution and diluting it for use in cell culture experiments.

Materials:

-

This compound powder

-

High-purity, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

-

Cell culture medium, pre-warmed to 37°C

Procedure:

-

Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Aseptically weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the target concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. c. Gently vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Prepare Working Solutions: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume of the cell culture medium in your wells or flasks. c. It is recommended to perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:1000 dilution. d. To minimize precipitation, add the this compound stock solution to the pre-warmed cell culture medium while gently mixing. Do not add the medium to the concentrated stock.

-

Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to 37°C. If it still doesn't dissolve, you may need to increase the volume of DMSO, which will lower the concentration of your stock solution. |

| This compound precipitates out of solution when added to the culture medium. | The final concentration is above the solubility limit in the aqueous medium. | Try a lower final concentration of this compound. Pre-warm the medium to 37°C before adding the stock solution. Add the stock solution to the medium while gently vortexing. |

| Cells in the vehicle control group are showing signs of toxicity. | The final DMSO concentration is too high for the cell line being used. | Reduce the final concentration of DMSO in the culture medium to 0.1% or lower.[2][4] If high concentrations of this compound are required, consider alternative solvents or delivery methods. |

| Inconsistent results between experiments. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Use freshly prepared stock solutions or single-use aliquots that have been stored properly at -20°C or -80°C and protected from light. |

This compound Signaling Pathway

This compound has been shown to suppress tumor growth and angiogenesis by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Delta-like ligand 4 (DLL4).[5] The following diagram illustrates the simplified signaling pathway affected by this compound. Under hypoxic conditions, HIF-1α promotes the expression of Vascular Endothelial Growth Factor (VEGF). VEGF, in turn, induces the expression of DLL4, which activates the Notch signaling pathway, a critical regulator of angiogenesis.[6][7][8] this compound exerts its anti-angiogenic effects by targeting both HIF-1α and DLL4.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses tumor growth and sprouting angiogenesis through inhibition of HIF-1α in tumors and DLL4 activity in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Dll4 via HIF-1α-VEGF signaling on the angiogenesis of choroidal neovascularization under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Association of Dll4/Notch and HIF-1a -VEGF Signaling in the Angiogenesis of Missed Abortion - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Steppogenin Stability in DMSO and Aqueous Solutions

For researchers, scientists, and drug development professionals utilizing steppogenin, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides comprehensive information on the stability of this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

It is crucial to protect the solutions from light. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: I am observing precipitation in my this compound-DMSO stock solution. What could be the cause?

A2: Precipitation can occur due to several factors:

-

Hygroscopic DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use fresh, anhydrous DMSO.

-

Low Temperature Storage: While necessary for stability, storing at -20°C or -80°C can sometimes cause less soluble compounds to precipitate. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate.

-

Concentration: If the concentration of your stock solution is high, it may be more prone to precipitation at low temperatures. Consider preparing a slightly lower concentration if this is a recurring issue.

Q3: How stable is this compound in aqueous solutions for cell culture or in vivo studies?

A3: The stability of this compound, a hydroxylated chalcone, in aqueous solutions is pH-dependent. Generally, chalcones are more stable in neutral or slightly acidic conditions and are unstable in alkaline environments. The presence of multiple hydroxyl groups on the this compound molecule can influence its stability. While specific quantitative data for this compound's half-life in various aqueous buffers is limited, it is advisable to prepare fresh aqueous dilutions from your DMSO stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods, especially at room temperature.

Q4: Can I freeze-thaw my this compound stock solution in DMSO?

A4: While a few freeze-thaw cycles may not significantly impact the integrity of small molecules in DMSO, it is generally not recommended. Repeated freeze-thaw cycles can introduce moisture into the DMSO, potentially leading to precipitation and degradation of the compound. It is best practice to aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh aqueous dilutions of this compound from a properly stored DMSO stock solution immediately before each experiment. Avoid prolonged storage of aqueous solutions. |

| Inaccurate concentration of stock solution. | Ensure the this compound powder is completely dissolved in DMSO. Gentle warming and ultrasonication may be necessary. Always use a calibrated pipette for accurate measurements. | |

| Precipitate formation in aqueous working solution | Poor aqueous solubility of this compound. | The solubility of hydroxylated chalcones can be pH-dependent.[1] Ensure the pH of your aqueous buffer is compatible with this compound solubility (typically neutral to slightly acidic). You may also consider the use of a co-solvent or surfactant, but be mindful of its potential effects on your experimental system. |

| Loss of compound activity over time | Degradation due to light exposure or improper storage. | Store this compound powder and DMSO stock solutions protected from light at the recommended temperatures (-20°C for short-term, -80°C for long-term). |

| Oxidative degradation. | Chalcones can be susceptible to oxidation. When preparing solutions, consider using deoxygenated buffers if your experimental setup is sensitive to oxidative products. |

Stability Data Summary

| Solvent | Storage Temperature | Recommended Storage Duration | Key Considerations |

| DMSO | -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |

| -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. | |

| Aqueous Solutions | Room Temperature | Not Recommended | Prepare fresh for each experiment due to potential for hydrolysis and degradation, especially at alkaline pH. |

| 4°C | Short-term (hours) | Stability is pH-dependent. Neutral to slightly acidic pH is preferred. Prepare fresh daily. |

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stable stock solution of this compound.

References

Technical Support Center: Optimizing Steppogenin Concentration for Anti-Angiogenic Effects

Welcome to the technical support center for researchers utilizing steppogenin in anti-angiogenesis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions and interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's anti-angiogenic effect?

A1: this compound exerts its anti-angiogenic effects through a dual inhibitory mechanism. It has been shown to suppress the activity of Hypoxia-Inducible Factor-1α (HIF-1α) in tumor cells and Delta-like ligand 4 (DLL4) in endothelial cells.[1] By inhibiting HIF-1α, this compound can reduce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) under hypoxic conditions. The inhibition of DLL4 disrupts the Notch signaling pathway, which is crucial for the proper sprouting and patterning of new blood vessels.[1]

Q2: What is a recommended starting concentration range for this compound in in vitro angiogenesis assays?

A2: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for in vitro assays such as the tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs). This compound has been observed to inhibit DLL4 and/or NOTCH1 by over 50% at a concentration of 10 µM.[2] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What solvent should be used to dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, as DMSO itself can have anti-angiogenic effects and may be toxic to endothelial cells at higher concentrations.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture medium over long incubation periods has not been extensively reported. For experiments longer than 24 hours, it is advisable to refresh the medium with freshly prepared this compound to ensure consistent compound activity.

Data Presentation

The following tables summarize key quantitative data for consideration when designing experiments with this compound. Please note that specific IC50 values for this compound's anti-angiogenic and cytotoxic effects are not consistently reported in the literature, and the provided ranges are based on observed effective concentrations.

Table 1: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Type | Recommended Starting Concentration Range | Incubation Time | Reference Compound (Example) |

| Tube Formation Assay | HUVEC | 1 µM - 50 µM | 4 - 18 hours | Suramin (IC50: ~13-15 µM)[3] |

| Cell Viability/Cytotoxicity | HUVEC | 1 µM - 100 µM | 24 - 72 hours | Doxorubicin |

| Western Blot (VEGF Signaling) | HUVEC | 10 µM - 50 µM | 6 - 24 hours | N/A |

Table 2: Troubleshooting Common Issues with Quantitative Data

| Issue | Possible Cause | Recommendation |

| High variability in IC50 values | Inconsistent cell seeding density, variability in reagent preparation, or edge effects in multi-well plates. | Ensure uniform cell seeding, prepare fresh reagents for each experiment, and avoid using the outer wells of the plate. |

| No clear dose-response curve | Compound instability, inappropriate concentration range, or issues with the assay itself. | Test a wider range of concentrations, check compound stability, and include appropriate positive and negative controls. |

| Discrepancy between cytotoxicity and anti-angiogenic effect | The compound may have cytostatic rather than cytotoxic effects at concentrations that inhibit angiogenesis. | Perform cell cycle analysis in parallel with cytotoxicity assays to differentiate between cell death and growth arrest. |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This protocol is a widely used in vitro method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Basement Membrane Extract (BME), growth factor reduced

-

96-well plate

-

This compound (dissolved in DMSO)

-

Calcein AM (for fluorescence-based quantification)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Plate Coating: Thaw BME on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[4]

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 1 x 105 to 1.5 x 105 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the HUVEC suspension (1 x 104 to 1.5 x 104 cells) to each BME-coated well.[4]

-

Immediately add the desired concentration of this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. HUVECs typically form well-defined tube networks within this timeframe.[5]

-

Visualization and Quantification:

-

Phase Contrast Microscopy: Capture images of the tube network using an inverted microscope.

-

Fluorescence Microscopy: Gently wash the cells with PBS and incubate with Calcein AM (e.g., 2 µM) for 30 minutes at 37°C.[6] Capture fluorescent images.

-

-

Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HUVECs

-

EGM-2

-

96-well plate

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or Solubilization Buffer

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of EGM-2. Allow cells to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in EGM-2. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for VEGF Signaling Proteins

This protocol allows for the analysis of protein expression levels involved in the VEGF signaling pathway.

Materials:

-

HUVECs

-

EGM-2

-

This compound (dissolved in DMSO)

-

Recombinant human VEGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-VEGFR2, anti-phospho-VEGFR2, anti-ERK, anti-phospho-ERK, anti-Akt, anti-phospho-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 20-50 ng/mL) for 15-30 minutes.

-